

Application Notes and Protocols for the UV Spectrophotometric Analysis of Cefuroxime Axetil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cefuroxime axetil*

Cat. No.: *B7790884*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of **Cefuroxime Axetil** in bulk and pharmaceutical dosage forms using Ultraviolet (UV) Spectrophotometry. This analytical technique is widely recognized for its simplicity, speed, and cost-effectiveness, making it an ideal method for routine quality control.

Cefuroxime Axetil is a second-generation cephalosporin antibiotic, an ester prodrug of cefuroxime, which is administered orally.^{[1][2]} Accurate quantification of the active pharmaceutical ingredient (API) is crucial to ensure the efficacy and safety of the final drug product. UV-Visible spectrophotometry provides a reliable and straightforward method for this purpose, based on the principle of measuring the absorbance of a **Cefuroxime Axetil** solution at its specific wavelength of maximum absorption (λ_{max}).

Quantitative Data Summary

The following tables summarize the key validation parameters for the UV spectrophotometric analysis of **Cefuroxime Axetil**, compiled from various studies. These parameters are essential for method development and validation in a laboratory setting.

Table 1: UV Spectrophotometric Method Parameters for **Cefuroxime Axetil** Analysis

Solvent	Wavelength of Maximum Absorbance (λ_{max}) (nm)	Linearity Range ($\mu\text{g/mL}$)	Correlation Coefficient (R^2)	Reference
0.1N Hydrochloric Acid (HCl)	281	0.4 - 2	0.998	[3]
0.1N Hydrochloric Acid (HCl)	281	2 - 30	Not Specified	[1]
0.07N Hydrochloric Acid (HCl)	~278	Not Specified	Not Specified	[4]
Methanol	278	0.80 - 3.60	0.995	[5][6]
Methanol	277	1.0 - 35.0	Not Specified	[7]
Ethanol and Water	269.7	9 - 50	Not Specified	[8]

Table 2: Summary of Validation Parameters for **Cefuroxime Axetil** UV Spectrophotometric Methods

Parameter	Reported Values/Ranges	Reference
Accuracy (% Recovery)	98.54% - 99.98%	[3][9]
	99.85% - 100.05%	[6]
Precision (% RSD)		
- Intraday	< 2%	[3]
	0.96% - 1.51%	[6]
- Interday	< 2%	[3]
	1.45% - 1.92%	[6]
Limit of Detection (LOD)	0.4 µg/mL (in Methanol)	[7]
Limit of Quantitation (LOQ)	1.0 µg/mL (in Methanol)	[7]
Ruggedness	Determined by analysis by two different analysts, demonstrating the method's reproducibility.	[3][9]

Experimental Protocols

The following are detailed protocols for the quantitative analysis of **Cefuroxime Axetil** in bulk drug and tablet formulations by UV spectrophotometry.

Protocol 1: Analysis of Cefuroxime Axetil using 0.1N Hydrochloric Acid

This method is suitable for the analysis of both bulk drug and pharmaceutical formulations.

1. Materials and Reagents:

- **Cefuroxime Axetil** Reference Standard
- **Cefuroxime Axetil** Tablets

- 0.1N Hydrochloric Acid (HCl)
- Distilled Water
- Volumetric flasks (10 mL, 100 mL)
- Pipettes
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Sonicator
- Filter paper (Whatman No. 41 or equivalent)

2. Preparation of Standard Stock Solution (100 µg/mL):

- Accurately weigh 10 mg of **Cefuroxime Axetil** reference standard.[\[3\]](#)
- Transfer it to a 100 mL volumetric flask.[\[3\]](#)
- Add approximately 20 mL of 0.1N HCl and shake for 10 minutes to dissolve the drug.[\[3\]](#)
- Make up the volume to 100 mL with 0.1N HCl and mix well.[\[3\]](#)

3. Preparation of Working Standard Solutions:

- From the standard stock solution, prepare a series of dilutions in 10 mL volumetric flasks using distilled water to obtain concentrations within the linear range (e.g., 0.4, 0.8, 1.2, 1.6, 2.0 µg/mL).[\[3\]](#)

4. Preparation of Sample Solution (from Tablets):

- Weigh and finely powder 20 tablets to determine the average weight.
- Take a quantity of the tablet powder equivalent to 10 mg of **Cefuroxime Axetil**.
- Transfer it to a 100 mL volumetric flask.

- Add about 70 mL of 0.1N HCl and sonicate for 15-20 minutes to ensure complete dissolution.
- Make up the volume to 100 mL with 0.1N HCl and mix well.[3]
- Filter the solution through a suitable filter paper.[1]
- Transfer an appropriate volume (e.g., 0.3 mL) of the filtrate to a 10 mL volumetric flask and dilute to the mark with distilled water to obtain a concentration within the calibrated linear range.[3]

5. Spectrophotometric Analysis:

- Scan the resulting standard and sample solutions in the UV range of 200-400 nm against a blank (distilled water).[3]
- Measure the absorbance of all solutions at the λ_{max} of 281 nm.[1][3]
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Determine the concentration of **Cefuroxime Axetil** in the sample solution from the linear regression equation of the calibration curve.[3]

Protocol 2: Analysis of Cefuroxime Axetil using Methanol

This protocol provides an alternative solvent system for the analysis.

1. Materials and Reagents:

- **Cefuroxime Axetil** Reference Standard
- **Cefuroxime Axetil** Tablets
- Methanol (Analytical Grade)
- Volumetric flasks (10 mL, 100 mL)

- Pipettes
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Sonicator
- Filter paper

2. Preparation of Standard Stock Solution (100 µg/mL):

- Accurately weigh 10 mg of **Cefuroxime Axetil** reference standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve in and make up the volume to 100 mL with methanol.

3. Preparation of Working Standard Solutions:

- From the standard stock solution, prepare a series of dilutions in 10 mL volumetric flasks using methanol to obtain concentrations within the linear range (e.g., 0.8, 1.6, 2.4, 3.2, 4.0 µg/mL).^[5]

4. Preparation of Sample Solution (from Tablets):

- Weigh and finely powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of **Cefuroxime Axetil** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 15 minutes.
- Make up the volume with methanol and filter.
- Dilute the filtrate with methanol to obtain a final concentration within the linear range of the standard curve.

5. Spectrophotometric Analysis:

- Scan the standard and sample solutions from 200-400 nm against a methanol blank.
- Measure the absorbance at the λ_{max} of approximately 278 nm.[5][6]
- Plot the calibration curve and calculate the concentration of the drug in the sample.

Visualizations

The following diagram illustrates the general experimental workflow for the UV spectrophotometric analysis of **Cefuroxime Axetil**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. sphinxsai.com [sphinxsai.com]
2. pdf.hres.ca [pdf.hres.ca]
3. ijddr.in [ijddr.in]
4. pharmacopeia.cn [pharmacopeia.cn]
5. scispace.com [scispace.com]
6. Development and Validation of UV Spectrophotometric Method for the Determination of Cefuroxime Axetil in Bulk and Pharmaceutical Formulation | Journal of Scientific Research [banglajol.info]

- 7. dergipark.org.tr [dergipark.org.tr]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for the UV Spectrophotometric Analysis of Cefuroxime Axetil]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7790884#uv-spectrophotometric-method-for-routine-analysis-of-cefuroxime-axetil>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com